Methyl 2-(2-bromoacetamido)-3-methylbutanoate
Description
Properties
Molecular Formula |
C8H14BrNO3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
methyl 2-[(2-bromoacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C8H14BrNO3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4H2,1-3H3,(H,10,11) |
InChI Key |
KRFWOCTZRRSBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Amide Coupling via Carbodiimide Activation
A widely reported method involves coupling 2-bromoacetic acid with methyl 3-amino-3-methylbutanoate using carbodiimide-based activators. Key steps include:
- Activation of 2-Bromoacetic Acid : 2-Bromoacetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C.
- Coupling Reaction : The activated acid reacts with methyl 3-amino-3-methylbutanoate in the presence of trimethylamine (TEA) as a base. The reaction proceeds at room temperature for 16 hours.
- Workup and Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane, 4:6).
Key Data :
Halogenation of Preformed Amides
An alternative approach involves brominating a preformed acetamide intermediate:
- Synthesis of Methyl 3-Acetamido-3-Methylbutanoate : React methyl 3-amino-3-methylbutanoate with acetic anhydride in dichloromethane (DCM).
- Bromination : Treat the intermediate with elemental bromine in acetic acid at 10–80°C. Excess bromine (1.2–1.5 eq.) ensures complete substitution.
- Crystallization : The product precipitates upon cooling and is filtered and dried.
Key Data :
Optimization Strategies
Solvent and Catalyst Selection
Temperature and Reaction Time
- Coupling Reactions : 0°C to room temperature, 12–24 hours.
- Brominations : Elevated temperatures (40–80°C) reduce reaction times to 1–8 hours.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Carbodiimide Coupling | 21 | >98 | |
| Direct Bromination | 82–95 | >95 |
Industrial-Scale Considerations
- Cost Efficiency : Bromine and acetic acid are cost-effective reagents, but palladium catalysts increase expenses.
- Safety : Bromine handling requires stringent safety protocols (e.g., fume hoods, PPE).
- Environmental Impact : Solvent recovery systems (e.g., DMF distillation) minimize waste.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromoacetamido)-3-methylbutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and chromium trioxide are used in oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids and alcohols.
Scientific Research Applications
Methyl 2-(2-bromoacetamido)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromoacetamido)-3-methylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Properties
Key Observations :
- Bromine Reactivity: The bromoacetamido group in the target compound enhances electrophilicity compared to non-halogenated analogs like methyl 2-benzoylamino-3-oxobutanoate (). This facilitates nucleophilic substitution reactions, critical in drug synthesis .
- Ester vs.
- Aromatic vs. Aliphatic Substituents : The aromatic acetamido group in 2-Bromo-N-(3-acetamidophenyl)-3-methylbutanamide () may confer distinct pharmacokinetic properties, whereas the target compound’s aliphatic structure likely prioritizes synthetic versatility.
Comparative Insights :
- Reaction Conditions : The target compound’s synthesis would likely require bromoacetylating agents (e.g., bromoacetic acid derivatives) under mild conditions to preserve ester integrity, contrasting with the high-temperature trifluoroethylation in .
- Purification : Reverse-phase chromatography () or silica gel methods () are common for polar esters, whereas hydrochloride salts () are isolated via crystallization.
Physicochemical and Functional Properties
- Stability: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () imparts steric and electronic stability, whereas the bromoacetamido group in the target compound may confer photoreactivity.
- Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility than ester analogs, which are more lipophilic.
- Biological Relevance : Aromatic brominated amides () are explored in opioid research, suggesting that the target compound’s bromoacetamido group could be leveraged in bioactive molecule design .
Biological Activity
Methyl 2-(2-bromoacetamido)-3-methylbutanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article provides an overview of its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₆H₁₃BrN₂O₂
- Molecular Weight : 195.05 g/mol
- CAS Number : 26330-51-8
The compound features a bromoacetamido group which is significant for its biological interactions.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, particularly against HIV. Its structural analogs have shown promising activity against HIV-1 protease, a critical enzyme in the viral replication cycle. The binding affinities of these compounds are noteworthy, with some exhibiting values in the low nanomolar range, indicating strong inhibitory effects against both wild-type and multidrug-resistant variants of HIV-1 .
Inhibition of Tumor Necrosis Factor (TNF)
The compound has also been investigated for its ability to inhibit tumor necrosis factor (TNF), a cytokine involved in systemic inflammation. Elevated levels of TNF are associated with various diseases, including autoimmune disorders and cancer. The inhibition of TNF can lead to reduced inflammation and may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- HIV Protease Inhibition :
- Anti-inflammatory Effects :
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
